molecular formula C9H13N3O2S B1366325 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine CAS No. 7066-01-5

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B1366325
CAS No.: 7066-01-5
M. Wt: 227.29 g/mol
InChI Key: AIASWLWEDWQPHY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. A common method includes the nucleophilic substitution reaction where pyridine-2-amine reacts with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine is unique due to its specific combination of a pyrrolidine ring and a sulfonyl-pyridine moiety.

Properties

CAS No.

7066-01-5

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

5-pyrrolidin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C9H13N3O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)

InChI Key

AIASWLWEDWQPHY-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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